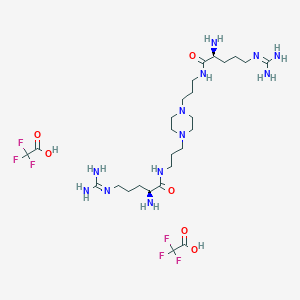
N-(4-Acetamido-2,6-difluoro-phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetamido-2,6-difluorophenyl)acetamide is an organic compound with the molecular formula C10H10F2N2O2 It is characterized by the presence of two fluorine atoms and an acetamido group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamido-2,6-difluorophenyl)acetamide typically involves the acylation of 4-amino-2,6-difluoroaniline with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine to neutralize the by-products and facilitate the reaction. The general reaction scheme is as follows:
- Dissolve 4-amino-2,6-difluoroaniline in anhydrous tetrahydrofuran (THF).
- Add pyridine to the solution.
- Slowly add acetic anhydride to the reaction mixture while maintaining the temperature at room temperature.
- Stir the reaction mixture overnight under a nitrogen atmosphere.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of N-(4-Acetamido-2,6-difluorophenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Acetamido-2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Acetamido-2,6-difluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-Acetamido-2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Difluorophenyl)acetamide
- N-(2,6-Difluorophenyl)acetamide
- N-(4-Acetamido-2-fluorophenyl)acetamide
Uniqueness
N-(4-Acetamido-2,6-difluorophenyl)acetamide is unique due to the presence of both acetamido and difluoro groups on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
3743-91-7 |
|---|---|
Molekularformel |
C10H10F2N2O2 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
N-(4-acetamido-3,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C10H10F2N2O2/c1-5(15)13-7-3-8(11)10(9(12)4-7)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
WCMDJYLRUUMHDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)NC(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)











